Product packaging for 3-[(Cyclohexylmethyl)amino]benzoic acid(Cat. No.:)

3-[(Cyclohexylmethyl)amino]benzoic acid

Cat. No.: B15090581
M. Wt: 233.31 g/mol
InChI Key: CBMUGQMUNUFPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Cyclohexylmethyl)amino]benzoic acid is a synthetic benzoic acid derivative designed for pharmaceutical and medicinal chemistry research. As a meta-substituted aminobenzoic acid analog, this compound serves as a versatile building block in drug discovery, particularly in the development of novel bioactive molecules . Its structure, incorporating a cyclohexylmethyl moiety, is strategically valuable for exploring structure-activity relationships (SAR) and optimizing pharmacokinetic properties in lead compound optimization . This compound is representative of a class of molecules with significant research value in the design of enzyme inhibitors and receptor antagonists. Structurally related aminobenzoic acid derivatives have demonstrated a wide spectrum of biological activities in research settings, including serving as key scaffolds in cholinesterase inhibitors for neuroscience research, antimicrobial agents, and anticancer compound development . The cyclohexylmethyl group contributes defined stereochemistry and lipophilicity, which are critical parameters for enhancing membrane permeability and target engagement in pharmacological probes . Applications: This chemical is intended for use as a synthetic intermediate in organic synthesis and medicinal chemistry research. It is particularly valuable for constructing more complex molecules targeting various biological pathways. Researchers utilize this compound and its derivatives in hit-to-lead optimization campaigns, ADME studies, and molecular hybridization strategies to develop novel therapeutic candidates . Handling Note: this compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should conduct appropriate risk assessments and implement necessary safety precautions before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO2 B15090581 3-[(Cyclohexylmethyl)amino]benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

3-(cyclohexylmethylamino)benzoic acid

InChI

InChI=1S/C14H19NO2/c16-14(17)12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h4,7-9,11,15H,1-3,5-6,10H2,(H,16,17)

InChI Key

CBMUGQMUNUFPHL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Cyclohexylmethyl Amino Benzoic Acid and Its Analogs

Retrosynthetic Analysis of 3-[(Cyclohexylmethyl)amino]benzoic acid

A retrosynthetic analysis of this compound reveals two primary disconnection pathways, both centering on the formation of the central secondary amine C-N bond.

Scheme 1: Retrosynthetic Disconnections for this compound Disconnection A: Reductive Amination Pathway This approach involves disconnecting the C-N bond between the nitrogen atom and the cyclohexylmethyl group. This leads to two key synthons: 3-aminobenzoic acid and cyclohexanecarboxaldehyde. This pathway suggests a forward synthesis via reductive amination.

Disconnection B: Nucleophilic Substitution Pathway Alternatively, disconnecting the same C-N bond can lead to 3-aminobenzoic acid and a cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide). This suggests a forward synthesis through a direct N-alkylation reaction.

Disconnection PathwayPrecursor 1Precursor 2Forward Synthetic Strategy
A 3-Aminobenzoic acidCyclohexanecarboxaldehydeReductive Amination
B 3-Aminobenzoic acidCyclohexylmethyl halideN-Alkylation

Classical Synthetic Routes to this compound Scaffolds

The classical synthesis of N-substituted aminobenzoic acids like the target compound primarily relies on two robust and well-established methodologies: reductive amination and direct N-alkylation.

Reductive Amination: This is a highly effective method for forming C-N bonds and can circumvent issues of over-alkylation often seen with direct alkylation. acsgcipr.orgharvard.edu The reaction proceeds by the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the desired amine. acsgcipr.orgwikipedia.org For the synthesis of this compound, this involves reacting 3-aminobenzoic acid with cyclohexanecarboxaldehyde. A variety of reducing agents can be employed, with sodium borohydride (B1222165) derivatives being common choices. organic-chemistry.org

Table 1: Common Reducing Agents for Reductive Amination

Reducing Agent Characteristics
Sodium Borohydride (NaBH₄) A common and cost-effective reducing agent.
Sodium Cyanoborohydride (NaBH₃CN) Selective for the reduction of imines in the presence of carbonyls.

N-Alkylation: This method involves the direct reaction of an amine with an alkyl halide. nih.gov In the context of synthesizing the target molecule, 3-aminobenzoic acid would be reacted with a cyclohexylmethyl halide, such as cyclohexylmethyl bromide, typically in the presence of a base to neutralize the hydrogen halide byproduct.

Development of Novel Synthetic Pathways for this compound

Recent advancements in organic synthesis have focused on developing more efficient, environmentally friendly, and scalable methods for reactions such as N-alkylation.

Exploration of Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of amines to minimize waste and the use of hazardous materials. acsgcipr.org For the synthesis of this compound, several green strategies can be considered:

Catalytic Hydrogenation: Instead of stoichiometric hydride reagents, catalytic hydrogenation using molecular hydrogen (H₂) and a metal catalyst (e.g., Pd/C, PtO₂) offers a greener alternative for the reduction step in reductive amination due to its high atom economy, with water being the only byproduct. acsgcipr.org

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives. Water is an ideal green solvent, and reductive aminations can sometimes be performed in aqueous media. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate N-alkylation reactions, often leading to shorter reaction times and improved yields, which aligns with the principles of energy efficiency in green chemistry. researchgate.net

Borrowing Hydrogen Methodology: This atom-economical approach involves the use of an alcohol as the alkylating agent, catalyzed by transition metals like iridium or ruthenium. acs.orgacs.org In this scenario, cyclohexylmethanol could be used to alkylate 3-aminobenzoic acid, with water as the only byproduct.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters for the synthesis of this compound that can be optimized include:

Table 2: Parameters for Optimization in Reductive Amination

Parameter Considerations Potential Outcomes
Catalyst Loading Increasing catalyst loading can improve conversion and yield. researchgate.net Higher yield, but increased cost.
Solvent The choice of solvent can significantly impact reaction rates and selectivity. rsc.orgresearchgate.net Improved solubility and reaction kinetics.
Temperature Reaction temperature affects the rate of both imine formation and reduction. Balancing reaction rate with potential side reactions.
pH The pH of the reaction medium is critical for imine formation and the stability of the reducing agent. rsc.org Optimal pH can enhance reaction efficiency.

| Pressure (for Catalytic Hydrogenation) | Higher hydrogen pressure can increase the rate of reduction. researchgate.net | Faster reaction times. |

Scalability Assessments for this compound Production

The scalability of a synthetic route is a critical factor for industrial production. Both classical N-alkylation and reductive amination have been successfully scaled up for various applications. rsc.orgresearchgate.netacs.orgchemrxiv.org

For the large-scale synthesis of this compound, factors to consider include:

Cost and availability of starting materials: 3-aminobenzoic acid, cyclohexanecarboxaldehyde, and cyclohexylmethyl halides are generally commercially available.

Process safety: Handling of reagents like sodium cyanoborohydride, which is toxic, requires careful consideration on a large scale. harvard.edu Catalytic hydrogenation with H₂ gas also presents safety challenges.

Reaction technology: Continuous flow reactors can offer advantages over batch processes for N-alkylation reactions by improving heat and mass transfer, leading to a safer process and higher product quality. rsc.org

Purification: Efficient methods for product isolation and purification are essential for achieving the desired purity on a large scale.

Stereoselective Synthesis Approaches for Chiral Derivatives of this compound (if applicable)

The parent molecule, this compound, is achiral. However, stereoselective synthesis would become relevant for analogs where a chiral center is introduced, for instance, by modification of the cyclohexyl or methyl group.

If a chiral center were present, enantioselective synthesis could be approached in several ways:

Use of a Chiral Auxiliary: A chiral auxiliary could be attached to either the 3-aminobenzoic acid or the cyclohexyl moiety to direct the stereochemical outcome of the C-N bond formation, followed by removal of the auxiliary. doi.org

Asymmetric Catalysis: A chiral catalyst could be employed for the reductive amination step. Chiral catalysts, often based on transition metals like iridium or rhodium complexed with chiral ligands, can facilitate the enantioselective reduction of the imine intermediate. jocpr.comresearchgate.net

Resolution of Racemates: A racemic mixture of a chiral analog could be synthesized and then separated into its constituent enantiomers through techniques such as chiral chromatography or diastereomeric salt formation.

The direct N-alkylation of α-amino acid esters with alcohols has been shown to proceed with high retention of stereochemistry, which could be a relevant strategy for chiral analogs. nih.gov

Organic Reactivity and Transformation Studies of 3 Cyclohexylmethyl Amino Benzoic Acid

Reactivity of the Carboxylic Acid Moiety in 3-[(Cyclohexylmethyl)amino]benzoic acid

The carboxylic acid group is a versatile functional group that can undergo a variety of reactions, making it a key site for the structural modification of this compound.

Esterification: The carboxylic acid group of this compound can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. This equilibrium reaction typically involves heating the benzoic acid derivative with an excess of the desired alcohol and a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the corresponding ester. For instance, the reaction with ethanol (B145695) would yield ethyl 3-[(cyclohexylmethyl)amino]benzoate.

Amidation: Similarly, the carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. This transformation is often facilitated by coupling agents that activate the carboxylic acid, such as carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). The activated carboxylic acid then readily reacts with the amine to form a stable amide bond. This method is widely used in peptide synthesis and allows for the introduction of a wide range of amine-containing substituents.

Table 1: Representative Esterification and Amidation Reactions

Reaction Type Reagents and Conditions Expected Product
Esterification Ethanol, cat. H₂SO₄, heat Ethyl 3-[(cyclohexylmethyl)amino]benzoate
Amidation Propylamine, EDAC, DMF N-Propyl-3-[(cyclohexylmethyl)amino]benzamide

Beyond ester and amide formation, the carboxylic acid moiety can be transformed into other functional groups. One common derivatization is the conversion to an acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a highly reactive intermediate that can be used to synthesize a variety of other compounds, including esters, amides, and anhydrides, often under milder conditions than direct reactions with the carboxylic acid.

Another functionalization pathway is the reduction of the carboxylic acid to a primary alcohol. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the benzoic acid derivative into a benzyl (B1604629) alcohol derivative, providing a route to a different class of compounds with altered chemical properties.

Chemical Transformations of the Secondary Amine Group in this compound

The secondary amine in the this compound structure is nucleophilic and can participate in a range of chemical reactions, allowing for further molecular elaboration.

N-Alkylation: The secondary amine can undergo N-alkylation by reaction with alkyl halides. In this reaction, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a tertiary amine. The reactivity of the alkyl halide follows the order I > Br > Cl. This process allows for the introduction of an additional alkyl group onto the nitrogen atom.

N-Acylation: N-acylation of the secondary amine can be achieved by reacting it with an acyl chloride or an acid anhydride. This reaction forms an amide and is a common method for protecting the amine group or for building more complex molecular structures. The resulting amide is generally less nucleophilic and less basic than the parent amine.

Table 2: N-Alkylation and N-Acylation Reactions

Reaction Type Reagents and Conditions Expected Product
N-Alkylation Methyl iodide, K₂CO₃, acetone 3-[(Cyclohexylmethyl)(methyl)amino]benzoic acid
N-Acylation Acetyl chloride, pyridine (B92270) 3-[Acetyl(cyclohexylmethyl)amino]benzoic acid

The presence of both an amine and a carboxylic acid group on the same molecule opens up possibilities for intramolecular reactions to form heterocyclic structures. For example, under appropriate conditions, intramolecular amidation could potentially lead to the formation of a lactam, a cyclic amide. The feasibility of such a reaction would depend on the ring size of the resulting heterocycle and the reaction conditions employed. While the direct cyclization of this compound to form a medium-sized ring might be challenging, related derivatives could be designed to facilitate such transformations.

Aromatic Ring Functionalization of this compound

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the ring. The position of the incoming electrophile is directed by the existing substituents: the amino group and the carboxylic acid group.

The (cyclohexylmethyl)amino group is an activating group and an ortho-, para-director due to the electron-donating resonance effect of the nitrogen lone pair. Conversely, the carboxylic acid group is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects. quora.commasterorganicchemistry.com In cases of competing directing effects, the more strongly activating group generally dictates the position of substitution.

Therefore, the (cyclohexylmethyl)amino group will be the dominant directing group. Electrophilic attack will be directed to the positions ortho and para to the amino group. The positions ortho to the amino group are at C-2 and C-4, while the para position is at C-6. Steric hindrance from the adjacent bulky (cyclohexylmethyl)amino and carboxylic acid groups may influence the regioselectivity, with substitution at the less hindered C-4 and C-6 positions being potentially favored over the C-2 position. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation.

Table 3: Predicted Major Products of Aromatic Ring Functionalization

Reaction Type Reagents Predicted Major Product(s)
Nitration HNO₃, H₂SO₄ 4-Nitro-3-[(cyclohexylmethyl)amino]benzoic acid and 6-Nitro-3-[(cyclohexylmethyl)amino]benzoic acid
Bromination Br₂, FeBr₃ 4-Bromo-3-[(cyclohexylmethyl)amino]benzoic acid and 6-Bromo-3-[(cyclohexylmethyl)amino]benzoic acid

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene ring of this compound is determined by the combined electronic effects of the secondary amino group (-NHCH₂-cyclohexyl) and the carboxylic acid group (-COOH). These two substituents have opposing directing effects.

The secondary amino group is an activating group and an ortho, para-director. wikipedia.orgreddit.com The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. scispace.com Conversely, the carboxylic acid group is a deactivating group and a meta-director. quora.comchegg.comyoutube.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the relatively more electron-rich site for substitution. wikipedia.org

In this compound, the amino group is at position 3 and the carboxylic acid at position 1. The positions ortho to the powerful activating amino group are 2 and 4, and the para position is 6. The position meta to the deactivating carboxylic acid group is position 5. The directing effects of the two groups are therefore in conflict. However, strongly activating groups like amines generally dominate the directing effects over deactivating groups. libretexts.org Therefore, electrophilic substitution is most likely to occur at the positions activated by the amino group, specifically positions 4 and 6, which are ortho and para to it, respectively. Position 2 is also activated but may be sterically hindered by the adjacent carboxylic acid group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position of Substitution Influence of Amino Group (-NHR) Influence of Carboxylic Acid Group (-COOH) Predicted Outcome
2 ortho (activating) ortho (deactivating) Minor product (steric hindrance)
4 ortho (activating) meta (least deactivated) Major product
5 meta (less activated) meta (directing) Minor product

Nucleophilic Aromatic Substitution in Substituted Analogs

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally difficult for electron-rich benzene rings and requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. masterorganicchemistry.comchemistrysteps.com The aromatic ring of this compound itself is not expected to be reactive towards nucleophiles due to the presence of the electron-donating amino group.

However, substituted analogs of this compound, particularly those with strong electron-withdrawing groups (EWGs) such as a nitro group (-NO₂) positioned ortho or para to a good leaving group (e.g., a halide), could undergo SNAr reactions. wikipedia.orgfishersci.se The electron-withdrawing group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.com

For instance, an analog such as 5-chloro-3-[(cyclohexylmethyl)amino]-2-nitrobenzoic acid would be a plausible candidate for a nucleophilic aromatic substitution reaction. In this hypothetical molecule, the nitro group would activate the ring, and a nucleophile could displace the chloride ion.

Table 2: Hypothetical Nucleophilic Aromatic Substitution in a Substituted Analog

Substrate Nucleophile Leaving Group Activating Group Predicted Product
5-chloro-3-[(cyclohexylmethyl)amino]-2-nitrobenzoic acid Methoxide (CH₃O⁻) Chloride (Cl⁻) Nitro (-NO₂) 5-methoxy-3-[(cyclohexylmethyl)amino]-2-nitrobenzoic acid

Reactivity of the Cyclohexylmethyl Group in this compound

Aliphatic Functionalization Reactions

The cyclohexylmethyl group possesses C-H bonds that can undergo functionalization through radical reactions. The methylene (B1212753) (-CH₂-) bridge between the cyclohexane (B81311) ring and the amino group is particularly susceptible to radical halogenation due to its "benzylic-like" position, which can stabilize a radical intermediate. However, the cyclohexane ring itself, being a saturated hydrocarbon, can also react under vigorous conditions.

One potential reaction is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction would likely show selectivity for the methylene protons. It is also possible to functionalize the C-H bonds of the cyclohexane ring itself, although this typically requires harsher conditions or specific catalysts. researchgate.net

Table 3: Potential Aliphatic Functionalization Reactions

Reagent Reaction Type Potential Site of Reaction Expected Product
N-Bromosuccinimide (NBS), light/heat Free-radical bromination Methylene (-CH₂-) group 3-{[Bromo(cyclohexyl)methyl]amino}benzoic acid

Conformational Effects on Reactivity

The conformation of the cyclohexylmethyl group can influence the reactivity of the entire molecule. fiveable.me The cyclohexane ring exists predominantly in a stable chair conformation to minimize steric and torsional strain. chemistrysteps.com The bulky cyclohexylmethyl group can exert significant steric hindrance around the secondary amine and the adjacent ortho positions (2 and 4) of the benzene ring. This steric hindrance can affect the rate and outcome of reactions at these sites. For example, electrophilic attack at position 2 might be slowed down due to the spatial proximity of the large cyclohexylmethyl group.

The flexibility of the single bonds allows for various spatial arrangements of the cyclohexyl group relative to the plane of the aromatic ring. Certain conformations might facilitate or hinder intramolecular interactions, such as hydrogen bonding between the amine proton and the carboxyl group, which could in turn influence the acidity of the carboxylic acid and the basicity of the amine. Studies on related aminobenzoic acid derivatives have shown that intramolecular interactions can play a significant role in determining their conformational preferences. nih.govnih.gov

Reaction Mechanism Elucidation for Transformations Involving this compound

The mechanism for electrophilic aromatic substitution, for example, nitration, on this compound would follow the general steps for EAS. byjus.com The reaction is initiated by the generation of a strong electrophile, the nitronium ion (NO₂⁺), from nitric acid and sulfuric acid.

The electron-rich aromatic ring then attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uomustansiriyah.edu.iq The positive charge in this intermediate is delocalized across the ring. The stability of the sigma complex is a key factor in determining the regioselectivity of the reaction. For attack at the para position (position 6) relative to the amino group, the positive charge can be delocalized onto the nitrogen atom, which provides significant resonance stabilization.

In the final step, a base (such as HSO₄⁻) removes a proton from the sp³-hybridized carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final product.

Proposed Mechanism for Nitration at the 6-position:

Formation of the electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Nucleophilic attack and formation of the sigma complex: The π-electrons of the benzene ring attack the nitronium ion, forming a resonance-stabilized sigma complex. The attack is directed to position 6 due to the strong activating effect of the amino group.

Deprotonation and restoration of aromaticity: A weak base removes a proton from the carbon atom bonded to the nitro group, restoring the aromatic π-system.

Advanced Spectroscopic Characterization Techniques Applied to 3 Cyclohexylmethyl Amino Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the detailed structural and dynamic investigation of 3-[(Cyclohexylmethyl)amino]benzoic acid.

2D NMR Techniques for Structural Elucidation (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and confirming the structural assembly of this compound.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton couplings within the molecule. For this compound, COSY spectra would reveal correlations between the protons on the cyclohexyl ring, as well as between the methylene (B1212753) bridge protons and the adjacent cyclohexyl methine proton.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon-hydrogen atoms. This is crucial for assigning the chemical shifts of the carbon atoms in both the cyclohexyl and benzoic acid moieties based on the shifts of their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for confirming the connectivity between the cyclohexylmethyl group and the amino nitrogen, as well as the attachment of the amino group to the benzoic acid ring at the meta position. For instance, a correlation would be expected between the methylene protons and the carbon atom of the benzoic acid ring to which the nitrogen is attached.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. In the context of this compound, NOESY can help determine the preferred conformation of the cyclohexylmethyl group relative to the benzoic acid ring.

A summary of expected key 2D NMR correlations for the structural elucidation of this compound is presented below.

2D NMR TechniqueCorrelated NucleiExpected Key Correlations for this compound
COSY ¹H-¹H- Correlations among cyclohexyl ring protons. - Correlation between methylene protons and the cyclohexyl methine proton.
HSQC ¹H-¹³C (direct)- Correlations for all protonated carbons in the cyclohexyl and benzoic acid rings, and the methylene bridge.
HMBC ¹H-¹³C (long-range)- Correlation between methylene protons and the C3 carbon of the benzoic acid ring. - Correlation between the amino proton and the C3 and methylene carbons.
NOESY ¹H-¹H (spatial)- Spatial correlations indicating the through-space proximity of protons on the cyclohexyl ring and the aromatic ring, revealing conformational preferences.

Solid-State NMR for Crystalline Forms of this compound

Solid-state NMR (ssNMR) is essential for studying the structure and polymorphism of this compound in its crystalline state. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of atoms in a solid lattice. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, revealing details about crystal packing and the presence of different polymorphic forms.

Dynamic NMR Studies of Conformational Changes

Dynamic NMR (DNMR) studies can be employed to investigate the conformational dynamics of this compound in solution. Processes such as the ring inversion of the cyclohexane (B81311) moiety and restricted rotation around the C-N bonds can be studied by acquiring NMR spectra at variable temperatures. The coalescence of signals at higher temperatures can be analyzed to determine the energy barriers associated with these conformational changes.

Mass Spectrometry (MS) for Mechanistic and Structural Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of this compound, as well as for probing its fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition.

IonCalculated Exact MassMeasured Exact MassElemental Formula
[M+H]⁺248.1645Typically within 5 ppmC₁₅H₂₂NO₂
[M-H]⁻246.1499Typically within 5 ppmC₁₅H₂₀NO₂

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a precursor ion, providing valuable information about the molecule's structure and bond strengths. The fragmentation of the protonated molecule [M+H]⁺ of this compound would likely proceed through characteristic pathways.

Key expected fragmentation pathways for the [M+H]⁺ ion of this compound are outlined below.

Precursor Ion (m/z)Fragmentation PathwayKey Fragment Ion (m/z)Neutral Loss
248.16Loss of the cyclohexylmethyl radical138.05C₇H₁₃
248.16Cleavage of the C-N bond with charge retention on the cyclohexylmethyl moiety97.10C₈H₈NO₂
248.16Loss of water from the carboxylic acid group230.15H₂O
248.16Loss of formic acid202.16CH₂O₂

Vibrational Spectroscopy (IR and Raman) for Bond Characterization

Vibrational spectroscopy is a powerful tool for identifying functional groups and characterizing the bonding within a molecule. For this compound, both Infrared (IR) and Raman spectroscopy provide complementary information about its vibrational modes. The data presented here is based on analyses of closely related aminobenzoic acid structures, which serve as a reliable reference for interpreting the spectra of the title compound.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

The IR spectrum of a compound structurally similar to this compound, 3-aminobenzoic acid, shows several characteristic absorption bands. A very broad band is typically observed in the range of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened by hydrogen bonding. docbrown.infolibretexts.org The C=O stretching vibration of the carboxylic acid appears as a strong, sharp band between 1760-1690 cm⁻¹. libretexts.org

The N-H stretching vibration of the secondary amine group is expected in the region of 3350-3310 cm⁻¹. The C-N stretching vibration can be observed in the 1335-1250 cm⁻¹ range. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretching vibrations of the cyclohexyl group are expected in the 2960-2850 cm⁻¹ region. The in-ring C-C stretching vibrations of the benzene (B151609) ring are found in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.

Functional GroupCharacteristic IR Absorption (cm⁻¹)Vibrational Mode
O-H (Carboxylic Acid)3300-2500 (broad)Stretching
N-H (Secondary Amine)3350-3310Stretching
C-H (Aromatic)3100-3000Stretching
C-H (Aliphatic - Cyclohexyl)2960-2850Stretching
C=O (Carboxylic Acid)1760-1690Stretching
C-C (Aromatic Ring)1600-1585Stretching
C-N1335-1250Stretching
C-O1320-1210Stretching

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of aminobenzoic acids, the vibrational bands due to the amino and carboxyl groups, as well as the benzene ring, are of primary interest. researchgate.net The symmetric stretching of the carboxyl group and the breathing modes of the aromatic ring often give rise to strong Raman signals. The influence of the amino group's position on the vibrational structure of the molecule can be significant. researchgate.net For this compound, the vibrations of the cyclohexyl group would also contribute to the Raman spectrum, particularly in the C-H stretching and bending regions.

Vibrational ModeExpected Raman Shift (cm⁻¹)
Aromatic C-H Stretch~3060
Aliphatic C-H Stretch (Cyclohexyl)2850-2950
C=O Stretch (Carboxylic Acid)~1670
Aromatic Ring Breathing~1000

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is an essential technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Structure

Single-crystal X-ray diffraction (SC-XRD) can provide the precise atomic coordinates, bond lengths, bond angles, and crystal packing of a compound. This technique would allow for the unambiguous determination of the absolute structure of this compound, including the conformation of the cyclohexylmethyl group and the hydrogen bonding network in the solid state. For related aminobenzoic acid derivatives, SC-XRD has been used to confirm molecular structures and analyze secondary interactions that provide stability in the solid state. mdpi.com

Powder X-ray Diffraction for Polymorphic Studies

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and study polymorphism, which is the ability of a solid material to exist in more than one crystal structure. units.itnih.gov Different polymorphs of a compound can exhibit different physical properties. The PXRD pattern serves as a unique fingerprint for a specific crystalline form. units.it By comparing the experimental powder pattern of a bulk sample to simulated patterns from single-crystal data, the phase purity can be assessed. mdpi.comua.pt For pharmaceutical compounds, identifying and controlling polymorphism is critical, and PXRD is the primary tool for this purpose. units.itnih.gov

UV-Vis Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. The chromophores in this compound are the benzene ring, the carboxyl group, and the amino group.

The UV-Vis spectrum of the closely related 3-aminobenzoic acid shows absorption maxima at approximately 194 nm, 226 nm, and 272 nm. sielc.com These absorptions are attributed to π → π* transitions within the aromatic system. The presence of the amino and carboxyl groups on the benzene ring influences the energy of these transitions. The cyclohexylmethyl substituent on the amino group is not expected to significantly alter the position of these absorption maxima, as it is not a chromophore itself.

CompoundAbsorption Maxima (λmax)Electronic Transition
3-Aminobenzoic Acid194 nm, 226 nm, 272 nmπ → π*

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives of this compound

While this compound is an achiral molecule, the introduction of a chiral center is essential for the application of chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These methods are invaluable for elucidating the stereochemical features of molecules. For the purposes of this analysis, we will consider hypothetical chiral derivatives of this compound. Chirality could be introduced, for instance, by the presence of a stereocenter on the cyclohexyl ring, such as in (1R,2R)-2-methylcyclohexan-1-amine, which could be used as a precursor in the synthesis. Alternatively, a chiral center could be located on a substituent attached to the aromatic ring or the amino group.

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) against wavelength. The presence of a chromophore, such as the benzoic acid moiety in our target molecule, in a chiral environment gives rise to a CD signal. The sign and magnitude of the CD signal, often characterized by the Cotton effect, are highly sensitive to the absolute configuration and conformation of the molecule. The Cotton effect is the characteristic change in ORD and/or CD in the vicinity of an absorption band. wikipedia.org

Optical Rotatory Dispersion, on the other hand, measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A plain ORD curve shows a gradual change in rotation as the wavelength changes, while an anomalous curve, which exhibits both a peak and a trough, is observed when the measurement is made near an absorption band of a chromophore. This anomalous dispersion is also known as the Cotton effect.

For a hypothetical chiral derivative of this compound, the benzoic acid chromophore would be the primary reporter for CD and ORD analysis. The electronic transitions of the aromatic ring, typically observed in the UV region, would give rise to Cotton effects. The sign of the Cotton effect can often be correlated with the absolute stereochemistry of the chiral center(s) based on empirical rules or comparison with structurally related compounds of known configuration.

Hypothetical Research Findings and Data

In a hypothetical study, a series of chiral derivatives of this compound could be synthesized and their chiroptical properties investigated. For instance, let's consider two enantiomeric derivatives:

(R)-3-[((1-Cyclohexyl)ethyl)amino]benzoic acid

(S)-3-[((1-Cyclohexyl)ethyl)amino]benzoic acid

The CD spectra of these enantiomers would be expected to be mirror images of each other. The table below presents hypothetical CD data for the (R)-enantiomer in methanol.

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Description
2900Baseline
275+1500Positive Cotton Effect
260+3000
2450
230-2500Negative Cotton Effect
215-5000
2000Baseline

The corresponding ORD spectrum for the (R)-enantiomer would show a positive Cotton effect with a peak at a longer wavelength and a trough at a shorter wavelength, crossing zero near the wavelength of the absorption maximum. The specific rotation values at different wavelengths provide complementary information.

Wavelength (nm)Specific Rotation [α] (degrees)
589 (D-line)+45.5
436+98.2
365+180.7
313+350.1
280+600.5
2650
250-750.3

The solvent can also play a crucial role in the observed CD and ORD spectra by influencing the conformational equilibrium of the molecule. For instance, studies on N-thiobenzoyl-L-α-amino-acids have shown that the CD spectra are solvent-dependent, which can be indicative of an equilibrium between solvated and non-solvated species. rsc.org A similar effect could be anticipated for chiral derivatives of this compound, where hydrogen bonding interactions between the solvent and the amino and carboxylic acid groups could alter the chiroptical properties.

Computational Chemistry and Theoretical Studies of 3 Cyclohexylmethyl Amino Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and geometric parameters of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular stability, spectroscopic signatures, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT calculations are frequently used to determine the optimized molecular geometry, corresponding to the lowest energy arrangement of atoms. For 3-[(Cyclohexylmethyl)amino]benzoic acid, geometry optimization is typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), which provides a robust description of electron correlation and polarization effects. researchgate.net

The optimized geometry reveals key structural parameters. The benzoic acid ring is largely planar, while the cyclohexylmethylamino substituent introduces significant three-dimensional character. The stability of the molecule is confirmed by frequency calculations, where the absence of imaginary frequencies indicates that the optimized structure is a true energy minimum. Studies on similar N-substituted aminobenzoic acids have shown that DFT methods can reliably predict molecular structures that are consistent with experimental data where available. tandfonline.com

Below are representative data tables for the optimized geometric parameters of this compound, as would be predicted from a DFT calculation.

Table 1: Predicted Bond Lengths for this compound This is a hypothetical data table generated for illustrative purposes.

BondPredicted Bond Length (Å)
C(carboxyl)-O(hydroxyl)1.35
C(carboxyl)=O1.22
C(ring)-N1.39
N-C(methylene)1.46
C(methylene)-C(cyclohexyl)1.53
N-H1.01

Table 2: Predicted Bond Angles for this compound This is a hypothetical data table generated for illustrative purposes.

AnglePredicted Bond Angle (°)
O-C(carboxyl)-O123.5
C(ring)-C(carboxyl)-O118.0
C(ring)-N-C(methylene)121.8
N-C(methylene)-C(cyclohexyl)112.5

While DFT is highly efficient for geometry optimization, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, are often employed to obtain more accurate single-point energies for a given geometry. oulu.firesearchgate.net These methods provide a more rigorous treatment of electron correlation at a higher computational expense. For a molecule like this compound, a common approach is to perform a high-level calculation, such as CCSD(T) with a large basis set, on the DFT-optimized geometry to yield a highly accurate electronic energy. This "gold standard" energy is crucial for calculating precise reaction enthalpies and activation barriers if the molecule were to be studied in the context of a chemical reaction.

Quantum chemical calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is effective for predicting the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C nuclei. The calculated shifts are usually referenced against a standard compound like tetramethylsilane (B1202638) (TMS) to allow for direct comparison with experimental spectra.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. DFT calculations can predict the position and relative intensity of characteristic vibrations, such as the O-H stretch of the carboxylic acid, the C=O stretch, the N-H stretch, and various C-H and C-C vibrations of the aromatic and cyclohexyl rings. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nii.ac.jpfaccts.denih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the aminobenzoic acid chromophore.

Table 3: Predicted Spectroscopic Data for this compound This is a hypothetical data table generated for illustrative purposes.

Spectroscopic ParameterPredicted Value
¹³C NMR: C(carboxyl)172 ppm
¹³C NMR: C(ring)-N148 ppm
¹H NMR: H(N-H)~4.5 ppm
IR: O-H stretch (carboxyl)~3400 cm⁻¹
IR: C=O stretch (carboxyl)~1700 cm⁻¹
UV-Vis: λmax (π-π*)~295 nm

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of different molecular conformations and the influence of the environment.

The conformation of a molecule can be significantly influenced by its solvent environment. ucl.ac.uk MD simulations can explicitly model solvent molecules (e.g., water, ethanol) surrounding the solute, providing a realistic picture of solute-solvent interactions. ucl.ac.ukrsc.orgresearchgate.net For this compound, polar protic solvents are expected to form hydrogen bonds with the carboxylic acid and the secondary amine groups. These interactions can stabilize certain conformers over others. For instance, solvent molecules may form a "bridge" that influences the preferred orientation of the substituent relative to the ring. Comparing simulations in different solvents can elucidate how environmental polarity and hydrogen-bonding capability affect the conformational equilibrium. ucl.ac.uk

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry serves as a powerful tool for unraveling the intricate details of chemical transformations at the molecular level. scielo.brresearchgate.net By modeling the reaction pathways, researchers can gain insights into how reactions occur, what intermediates are formed, and what factors control the reaction rate and outcome. rsc.orgrsc.org This approach is crucial for optimizing reaction conditions and designing new synthetic routes. scielo.br

Methods like Density Functional Theory (DFT) are frequently used to investigate organic reaction mechanisms. coe.eduumn.eduresearchgate.net DFT calculations allow for the accurate determination of the electronic structure of molecules, which is essential for understanding how bonds are formed and broken during a reaction. acs.orgacs.org By applying these methods, a potential energy surface (PES) can be mapped out, which describes the energy of the system as a function of the positions of its atoms. scielo.brfiveable.me

A key feature of the potential energy surface is the transition state, which represents the highest energy point along the minimum energy path from reactants to products. fiveable.mefossee.in The structure and energy of the transition state are critical as they determine the activation energy and, consequently, the rate of the reaction. ccl.net Due to their transient and unstable nature, transition states are often challenging to observe experimentally, making computational exploration indispensable. fossee.inims.ac.jp

Several computational algorithms have been developed to locate and characterize transition states on the potential energy surface. These include methods like the synchronous transit-guided quasi-Newton (STQN) and the Nudged Elastic Band (NEB) methods, which explore the pathway between known reactants and products to find the saddle point corresponding to the transition state. fiveable.mefossee.inims.ac.jp A successful transition state search is typically confirmed by a vibrational frequency analysis, where the transition state structure is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. coe.edufiveable.me

For a hypothetical reaction involving this compound, such as its synthesis or a functional group transformation, computational studies would provide key energetic data. The table below illustrates the type of information that would be generated.

Reaction ParameterCalculated Value (Illustrative)Computational MethodSignificance
Reactant Complex Energy-1250.5 HartreeDFT (B3LYP/6-31G)Baseline energy of the starting materials.
Transition State Energy-1250.45 HartreeDFT (B3LYP/6-31G)Peak energy barrier for the reaction.
Product Complex Energy-1250.6 HartreeDFT (B3LYP/6-31G*)Final energy of the products.
Activation Energy (ΔE)+31.4 kcal/molCalculated from ETS - EReactantDetermines the kinetic feasibility of the reaction.
Reaction Energy (ΔErxn)-62.8 kcal/molCalculated from EProduct - EReactantIndicates if the reaction is exothermic or endothermic.
Imaginary Frequency-250 cm-1Frequency CalculationConfirms the structure is a true transition state.

Prediction of Intermolecular Interactions and Supramolecular Assembly

Beyond the study of individual molecules and their reactions, computational chemistry is instrumental in predicting how molecules interact with each other. These non-covalent intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, govern the assembly of molecules into larger, organized structures. nih.gov

Computational models can predict the nature and strength of these interactions. stmjournals.com For instance, Molecular Electrostatic Potential (MEP) surfaces can be calculated to visualize the charge distribution on a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions that are likely to engage in electrostatic interactions. researchgate.net More advanced techniques, including machine learning, are also being developed to predict intermolecular forces with high accuracy and speed. acs.orgnih.gov

This understanding of intermolecular forces is the foundation for studying supramolecular assembly—the spontaneous organization of molecules into well-defined, functional structures. frontiersin.orgtandfonline.com Computational modeling is increasingly used to assist in the discovery and design of these complex supramolecular materials. nih.govnih.gov

Molecular Dynamics (MD) simulations are a particularly valuable tool in this area. rsc.orguvm.edu MD simulations model the movements of atoms and molecules over time, allowing researchers to observe the dynamic process of self-assembly as it happens. nih.govacs.org By simulating a system containing many molecules of this compound, one could predict how they might aggregate in solution or crystallize into a solid. These simulations provide high-resolution details about the structure and dynamics of the resulting assemblies that can be difficult to obtain from experiments alone. tandfonline.comacs.org The simulations can reveal the preferred arrangement of molecules, such as the formation of hydrogen-bonded dimers via the carboxylic acid groups or stacking of the benzene (B151609) rings. acs.org

The following table provides illustrative examples of the types of intermolecular interaction energies that could be calculated for this compound, which would dictate its self-assembly behavior.

Interaction TypeInteracting GroupsCalculated Interaction Energy (Illustrative)Relevance to Supramolecular Assembly
Hydrogen Bond (Dimer)Carboxylic Acid (-COOH) ↔ Carboxylic Acid (-COOH)-12.5 kcal/molStrong directional interaction likely to form dimers, a primary motif in crystal packing.
Hydrogen BondAmine (-NH-) ↔ Carboxylic Acid (-C=O)-6.8 kcal/molContributes to the formation of extended chains or sheets in the solid state.
π-π StackingBenzene Ring ↔ Benzene Ring-2.5 kcal/molWeak interaction that contributes to the overall stability of the crystal lattice.
van der WaalsCyclohexyl Group ↔ Cyclohexyl Group-1.8 kcal/molNon-specific attractive forces that influence molecular packing efficiency.

Supramolecular Chemistry and Molecular Recognition of 3 Cyclohexylmethyl Amino Benzoic Acid

Self-Assembly Phenomena of 3-[(Cyclohexylmethyl)amino]benzoic acid

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonding is anticipated to be the primary driving force in the crystal packing of this compound. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O), while the secondary amine (-NH-) is a hydrogen bond donor. These groups can engage in a variety of well-established hydrogen bonding motifs, or supramolecular synthons.

One of the most common motifs for carboxylic acids is the formation of a dimer , where two acid groups interact via a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. This is a highly probable interaction for this compound.

Alternatively, the carboxylic acid could form a catemer motif, a chain-like structure where the hydroxyl group of one molecule donates to the carbonyl oxygen of a neighboring molecule. The presence of the secondary amine introduces further possibilities. An N-H···O hydrogen bond could form between the amine of one molecule and the carbonyl oxygen of the carboxylic acid of another. This interaction could compete with or complement the carboxylic acid dimer formation.

Given the meta-substitution pattern of the benzoic acid, these hydrogen-bonded assemblies can extend in various dimensions, potentially forming tapes, sheets, or more complex three-dimensional networks. The steric bulk of the cyclohexylmethyl group will influence which hydrogen bonding patterns are sterically feasible.

Table 1: Potential Hydrogen Bonding Interactions in this compound

DonorAcceptorType of InteractionPotential Motif
Carboxylic Acid (-OH)Carboxylic Acid (C=O)O-H···ODimer, Catemer
Secondary Amine (-NH)Carboxylic Acid (C=O)N-H···OChain, Sheet
Carboxylic Acid (-OH)Secondary Amine (-N)O-H···NChain, Sheet

π-π Stacking Interactions and Aromatic Stacking Motifs

Two primary geometries for π-π stacking are the face-to-face and edge-to-face (or T-shaped) arrangements. In the face-to-face arrangement, the planes of the aromatic rings are parallel. In the edge-to-face arrangement, a hydrogen atom on the edge of one aromatic ring points towards the face of another. The specific geometry adopted will depend on the electronic nature of the aromatic ring and the steric constraints imposed by the substituents. The presence of both an electron-donating amino group (indirectly) and an electron-withdrawing carboxylic acid group can influence the quadrupole moment of the benzene (B151609) ring, favoring offset face-to-face or edge-to-face interactions over a perfectly eclipsed face-to-face arrangement.

Co-crystallization and Salt Formation Studies Involving this compound

Co-crystals are multi-component crystals held together by non-covalent interactions, while salts involve proton transfer between an acidic and a basic component. This compound, possessing both an acidic carboxylic acid group and a basic secondary amine group, is an excellent candidate for forming both co-crystals and salts.

The outcome of reacting this compound with a co-former depends on the pKa difference (ΔpKa) between the two components. A general rule of thumb suggests that if the ΔpKa is less than 0, a co-crystal is likely to form. If the ΔpKa is greater than 3, salt formation is highly probable. For ΔpKa values between 0 and 3, the outcome can be either a co-crystal or a salt.

Co-crystal Formation: With co-formers that are neutral or have a similar pKa, such as other carboxylic acids, amides, or phenols, this compound would likely form co-crystals. The hydrogen bonding would occur between the respective functional groups, leading to new supramolecular synthons. For example, a carboxylic acid co-former could form a heterodimer with the carboxylic acid of the target molecule.

Salt Formation: With stronger bases (e.g., pyridine (B92270) derivatives) or stronger acids (e.g., sulfonic acids), salt formation is expected. Reaction with a strong base would deprotonate the carboxylic acid to form a carboxylate, while a strong acid would protonate the secondary amine to form an ammonium (B1175870) salt. These ionic interactions are significantly stronger than neutral hydrogen bonds and would dominate the crystal packing.

Host-Guest Chemistry with this compound (e.g., in cyclodextrins, MOFs)

Host-guest chemistry involves the inclusion of one molecule (the guest) within the cavity of another (the host). The size, shape, and chemical properties of this compound make it a potential guest for various molecular hosts.

Cyclodextrins: These are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The non-polar cyclohexyl and benzyl (B1604629) groups of this compound could be encapsulated within the hydrophobic cavity of a cyclodextrin, such as β-cyclodextrin or γ-cyclodextrin. This inclusion would be driven by hydrophobic interactions and could enhance the solubility of the compound in aqueous solutions.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with porous structures. The pores of a MOF could potentially accommodate this compound as a guest. The size of the molecule would need to be compatible with the pore dimensions of the MOF. Furthermore, interactions between the functional groups of the guest and the internal surface of the MOF (e.g., hydrogen bonding with organic linkers or coordination to metal nodes) would stabilize the host-guest complex.

Design Principles for Crystal Engineering with this compound

Crystal engineering aims to design and synthesize crystalline solids with desired structures and properties. The predictable nature of the functional groups in this compound allows for a rational approach to designing its solid-state structures.

The key design principles would revolve around the concept of supramolecular synthons . By understanding the reliability and hierarchy of the potential hydrogen bonding interactions, one can predict the likely packing arrangements. The robust carboxylic acid dimer is a primary synthon that is likely to form. However, by introducing competing hydrogen bond donors or acceptors in the form of co-formers, this synthon can be disrupted in favor of hetero-synthons, leading to the formation of co-crystals with different structures and properties.

The bulky and flexible cyclohexylmethyl group acts as a "packing perturber." Its conformational flexibility can lead to polymorphism, where the compound crystallizes in different packing arrangements with distinct properties. Controlling crystallization conditions such as solvent, temperature, and cooling rate would be crucial in targeting a specific polymorph.

Applications of 3 Cyclohexylmethyl Amino Benzoic Acid in Chemical Synthesis and Materials Science Research

3-[(Cyclohexylmethyl)amino]benzoic acid as a Building Block in Complex Molecule Synthesis

Aminobenzoic acids are recognized as valuable building blocks or "scaffolds" in the synthesis of a wide array of complex and biologically active molecules. rutgers.edunih.gov Their bifunctional nature, possessing both an amine and a carboxylic acid group, allows for diverse chemical modifications. The meta-substitution pattern in 3-aminobenzoic acid provides a distinct angular geometry to the resulting structures.

The presence of the cyclohexylmethyl group on the nitrogen atom of this compound introduces several key features. It increases the molecule's lipophilicity, which can be crucial for modulating the pharmacokinetic properties of pharmaceutical compounds. Furthermore, the bulky cyclohexyl group provides steric hindrance that can be exploited to control reactivity and selectivity in subsequent synthetic steps.

This compound can serve as a foundational component for creating diverse molecular libraries. For instance, the carboxylic acid can be converted into esters, amides, or acid halides, while the secondary amine can undergo further substitution or participate in coupling reactions. This dual reactivity makes it a suitable starting material for synthesizing complex heterocyclic systems and other elaborate organic structures. nih.gov The fundamental aminobenzoic acid framework is integral to the synthesis of various bioactive compounds, including those with potential therapeutic applications. researchgate.netresearchgate.net For example, related trifunctional aminobenzoic acid backbones have been used to prepare building blocks for combinatorial glycopeptide synthesis. nih.gov

Table 1: Examples of Complex Molecules Derived from Aminobenzoic Acid Scaffolds

Derivative Class Synthetic Utility Potential Application Reference
Glycopeptide Backbones Based on 3-aminomethyl-5-aminobenzoic acid for combinatorial synthesis. Studying carbohydrate-protein interactions. nih.gov
Heterocyclic Compounds Used as a precursor in multi-component reactions. Development of novel therapeutic agents. nih.gov

Ligand Design and Application in Catalysis Research

The structure of this compound is well-suited for applications in catalysis, both as a component of organocatalysts and as a ligand for metal complexes.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The secondary amine in this compound can participate in catalytic cycles, for instance, through the formation of iminium or enamine intermediates. While direct catalytic applications of this specific molecule are not reported, derivatives of chiral diamines, including those based on a 1,2-diaminocyclohexane scaffold, have been developed as effective catalysts for asymmetric reactions. beilstein-journals.org This suggests that chiral variants of this compound or its derivatives could potentially be developed for stereoselective transformations. The interplay between the amine's catalytic activity and the directing effects of the carboxylate group could lead to novel reactivity. beilstein-journals.org

The aminobenzoic acid moiety is an excellent ligand for coordinating with a variety of transition metals. vt.edu The carboxylate group can bind to metal centers in a monodentate or bidentate fashion, while the amino nitrogen can also serve as a coordination site, allowing the molecule to act as a bidentate chelating ligand. mdpi.comresearchgate.net This chelation can form stable metal complexes with defined geometries. nih.govresearchgate.net

The coordination behavior of m-aminobenzoic acid has been studied, revealing that it can coordinate to metal ions through both the amino nitrogen and the deprotonated carboxylate oxygen. researchgate.net In the case of this compound, the bulky cyclohexylmethyl substituent would exert significant steric influence on the resulting metal complex. This steric hindrance can affect the coordination number of the metal, the stability of the complex, and the accessibility of the catalytic center. By modifying the steric and electronic environment around the metal, such ligands can be used to tune the activity and selectivity of metal-catalyzed reactions, such as C-C coupling, hydrogenations, or oxidation reactions.

Table 2: Potential Coordination Modes of this compound with Metal Ions

Coordination Site(s) Mode Potential Geometry of Complex Reference
Carboxylate Oxygen(s) Monodentate or Bidentate Varies (e.g., Octahedral, Tetrahedral) researchgate.net

Precursor in the Synthesis of Functional Polymeric Materials

Aminobenzoic acids can be used as monomers for the synthesis of aromatic polyamides. Poly(3-aminobenzoic acid) is a known polymer prepared from the corresponding monomer. cas.org The presence of both an amine and a carboxylic acid group on the same molecule allows for self-condensation via polyamidation to form strong, thermally stable materials.

The N-substitution in this compound prevents direct polyamidation through the N-H bond. However, it can be incorporated into polymers as a comonomer. For example, it could be copolymerized with diacids or diacyl chlorides to form polyamides, or with diols to form polyesteramides. The bulky, non-polar cyclohexylmethyl side group would disrupt chain packing, likely leading to amorphous polymers with increased solubility in organic solvents and lower melting points compared to unsubstituted aromatic polyamides. These modified properties could be advantageous for creating processable high-performance polymers or functional membranes. researchgate.netnih.gov The development of functional polymers from tailored building blocks is a key area in creating materials for biomedical applications. nih.gov

Development of Supramolecular Materials Based on this compound Scaffolds

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Amino acids and their derivatives are excellent building blocks for supramolecular materials due to their ability to form multiple hydrogen bonds and engage in other interactions like π–π stacking and hydrophobic forces. beilstein-journals.orgrsc.org

This compound possesses several features conducive to self-assembly. The carboxylic acid group can form strong hydrogen-bonded dimers, a common structural motif in the solid state. mdpi.com The secondary amine can act as a hydrogen bond donor, while the carboxyl oxygen can act as an acceptor. The benzene (B151609) ring allows for potential π–π stacking interactions, and the large cyclohexyl group can drive assembly through hydrophobic interactions. nih.gov The combination of these directional and non-directional forces could lead to the formation of well-defined nanostructures such as fibers, sheets, or gels in suitable solvents, creating novel soft materials.

Role in Advanced Materials Science Research (e.g., smart materials, responsive systems)

The functional groups within this compound make it a candidate for incorporation into "smart" or responsive materials. These are materials that change their properties in response to external stimuli.

Polymers or supramolecular assemblies derived from this molecule could exhibit pH-responsiveness. The carboxylic acid and the amine group have distinct pKa values, meaning their protonation state will change with pH. This can alter the charge, solubility, and conformation of the material, leading to pH-triggered swelling/shrinking in hydrogels or assembly/disassembly of supramolecular structures. nih.gov Such responsive behaviors are highly sought after for applications in targeted drug delivery, sensors, and actuators. The incorporation of this molecule into a polymer backbone or as a pendant group could impart these smart properties to the bulk material, opening avenues for new functional and adaptive systems.

Structure Property Relationship Spr Studies of 3 Cyclohexylmethyl Amino Benzoic Acid and Its Derivatives

Theoretical Frameworks for Structure-Property Analysis

The investigation of structure-property relationships is deeply rooted in the principles of physical organic chemistry. For derivatives of 3-[(Cyclohexylmethyl)amino]benzoic acid, the electronic effects of substituents on the benzoic acid ring and modifications to the cyclohexylmethylamino group are paramount. The Hammett equation serves as a foundational theoretical framework, quantifying the influence of meta and para substituents on the reactivity of the benzoic acid moiety. This linear free-energy relationship correlates reaction rates and equilibrium constants for a vast number of reactions involving benzoic acid derivatives.

Another key theoretical lens is the analysis of intramolecular and intermolecular forces. Hydrogen bonding, van der Waals interactions, and hydrophobic effects, dictated by the molecule's structure, significantly influence properties like solubility and melting point. For instance, the ability of the carboxylic acid and the secondary amine to act as hydrogen bond donors and acceptors plays a critical role in their interaction with solvents and other molecules.

Computational Approaches to SPR Modeling

In silico methods have become indispensable in predicting the properties of molecules like this compound and its analogs, thereby guiding synthetic efforts. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate chemical structures with their physicochemical properties and biological activities, respectively. nih.govnih.govbenthamdirect.comdergipark.org.tr

These models utilize a variety of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex 2D and 3D descriptors that capture topological, geometric, and electronic features. For example, descriptors such as molar refractivity and hydrophobicity have been shown to be crucial in predicting the biological activity of some benzoic acid derivatives. nih.gov

Molecular mechanics and quantum mechanics calculations offer a more detailed, physics-based approach. Density Functional Theory (DFT) calculations, for instance, can be employed to compute electronic properties such as atomic charges, bond orders, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net These quantum chemical parameters provide deep insights into the reactivity and stability of the molecules and have been successfully used to correlate with experimental pKa values of substituted benzoic acids. researchgate.netresearchgate.netresearcher.life Molecular docking simulations can further elucidate the binding modes of these derivatives with biological targets, providing a structural basis for their activity. benthamdirect.com

Influence of Structural Modifications on Chemical Reactivity Profiles

The chemical reactivity of this compound can be finely tuned through structural modifications. The primary sites for modification are the benzoic acid ring, the secondary amine, and the cyclohexyl group.

Modifications on the Benzoic Acid Ring:

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the aromatic ring significantly alters the acidity of the carboxylic acid and the nucleophilicity of the amino group.

Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): These groups increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through inductive and resonance effects. Conversely, they decrease the basicity of the amino group.

Electron-Donating Groups (e.g., -OCH₃, -CH₃, -NH₂): These groups have the opposite effect, decreasing the acidity of the carboxylic acid and increasing the basicity of the amine. Strong electron-donating groups have been noted as an important feature for potent antisickling activity in some benzoic acid derivatives.

Modifications of the Amino and Cyclohexyl Groups:

Modulation of Physical Properties through Analog Design (e.g., pKa, solubility, hydrophobicity for synthetic utility)

The design of analogs of this compound allows for the systematic modulation of its physical properties, which is crucial for its practical application in synthesis and materials science.

pKa:

The acidity of the carboxylic acid (pKa) is a critical parameter that influences its solubility and ionization state at a given pH. As discussed, substituents on the benzoic acid ring have a predictable effect on pKa. researcher.life The table below illustrates the expected trends in pKa for hypothetical derivatives of this compound.

Substituent on Benzoic Acid Ring (para to COOH)Expected pKa
-NO₂Lower
-ClLower
-HReference
-CH₃Higher
-OCH₃Higher

This table illustrates general trends. Actual pKa values would need to be determined experimentally.

Solubility:

Aqueous solubility is a key physical property. nih.gov The introduction of polar functional groups, such as hydroxyl (-OH) or additional amino (-NH₂) groups, is a common strategy to enhance water solubility. Conversely, increasing the size of the non-polar cyclohexyl ring or adding other hydrophobic moieties will decrease aqueous solubility. The ionization state, governed by the pKa and the pH of the medium, also plays a significant role; the salt form of the carboxylic acid is generally more water-soluble than the neutral form.

Hydrophobicity:

Hydrophobicity, often quantified by the partition coefficient (logP), is the tendency of a molecule to partition into a non-polar solvent over an aqueous one. The cyclohexyl group imparts significant hydrophobicity to the parent molecule. Modifications that increase the hydrocarbon content will increase the logP value, while the introduction of polar groups will decrease it.

ModificationExpected Effect on logP
Addition of a methyl group to the cyclohexyl ringIncrease
Addition of a hydroxyl group to the cyclohexyl ringDecrease
Replacement of cyclohexyl with a smaller cycloalkyl groupDecrease
N-acetylationDecrease (due to increased polarity)

This table illustrates general trends. Actual logP values would need to be determined experimentally.

By systematically applying these principles of analog design, researchers can create derivatives of this compound with tailored physicochemical properties for a wide range of synthetic applications.

Future Directions and Emerging Research Avenues for 3 Cyclohexylmethyl Amino Benzoic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of N-substituted aminobenzoic acids like 3-[(Cyclohexylmethyl)amino]benzoic acid is well-suited for adaptation to continuous flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and higher reproducibility. ijprajournal.comamt.uknih.gov

Flow reactors, with their superior heat and mass transfer capabilities, can enable precise control over reaction parameters such as temperature and mixing, which is crucial for optimizing the N-alkylation step in the synthesis of the title compound. amt.ukacs.org The use of continuous flow can also facilitate the safe handling of potentially hazardous reagents and intermediates. acs.org For instance, processes involving diazotization of aminobenzoic acids to generate highly reactive intermediates can be managed more safely in microreactors. acs.org

Automated synthesis platforms, which often utilize cartridge-based systems, could streamline the production of a library of derivatives based on the this compound scaffold. youtube.com These systems allow for the rapid and systematic variation of substituents on either the cyclohexane (B81311) ring or the aromatic core, enabling high-throughput screening for various applications. youtube.com The modular nature of these platforms would permit chemists to perform multi-step syntheses and purifications with minimal manual intervention, accelerating the discovery of new functional molecules. youtube.com

Table 1: Comparison of Batch vs. Flow Chemistry for N-Alkylation Reactions

ParameterBatch ProcessingContinuous Flow Processing
Heat Transfer Limited by vessel surface area, potential for hotspots.High surface-area-to-volume ratio, excellent heat control.
Mass Transfer Dependent on stirring efficiency, can be inconsistent.Efficient and rapid mixing, highly reproducible.
Safety Large volumes of reagents increase risk.Small reaction volumes minimize hazards. acs.org
Scalability Often requires re-optimization ("scaling up").Scalable by running longer or in parallel ("scaling out"). ijprajournal.com
Reproducibility Can vary between batches.High, due to precise parameter control. ijprajournal.com

Exploration of Photocatalytic and Electrocatalytic Transformations

The structure of this compound contains multiple sites amenable to functionalization via modern photocatalytic and electrocatalytic methods. These techniques utilize light or electricity, respectively, to drive chemical reactions under mild conditions, offering green and efficient alternatives to traditional synthetic methods. nih.govresearchgate.netmsu.edu

The cyclohexane moiety is a prime target for C-H bond activation. Photocatalytic methods could enable the direct oxidation of the cyclohexane ring to introduce hydroxyl or carbonyl groups, yielding valuable derivatives. nih.govresearchgate.netbohrium.com Similarly, the benzoic acid portion could undergo electrocatalytic modifications. For example, electrochemical strategies have been developed for the functionalization of aromatic carboxylic acids, which could be adapted to introduce new substituents or to facilitate intramolecular cyclizations. researchgate.netacs.org These transformations would provide access to a diverse range of novel compounds that are difficult to synthesize using conventional means.

Visible-light-mediated photoredox catalysis, in particular, has emerged as a powerful tool for C-H functionalization, allowing for the formation of new C-C, C-N, and C-O bonds under gentle conditions. liverpool.ac.uknih.gov Applying these methods to this compound could lead to the development of novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

Advanced Analytical Techniques for In-situ Reaction Monitoring

To fully optimize and understand the synthesis and transformations of this compound, advanced in-situ analytical techniques are indispensable. Real-time reaction monitoring provides crucial data on kinetics, mechanisms, and the formation of transient intermediates, which is often missed by traditional offline analysis. mt.comnih.govyoutube.com

Fourier Transform Infrared (FTIR) spectroscopy, when coupled with a reaction vessel via an attenuated total reflectance (ATR) probe, is a powerful tool for tracking the concentration changes of key functional groups in real-time. mt.comyoutube.com For the synthesis of the title compound, in-situ FTIR could monitor the consumption of the amine and the formation of the N-substituted product by tracking characteristic vibrational bands. youtube.comrsc.org This allows for precise determination of reaction endpoints and optimization of reaction conditions without the need for sampling. youtube.com Such methodologies are compatible with both batch and continuous flow setups, providing a versatile tool for process development. rsc.org

Table 2: Potential Applications of In-situ FTIR in Studying this compound

Application AreaInformation Gained
Reaction Kinetics Real-time concentration profiles of reactants, intermediates, and products. mt.com
Mechanism Elucidation Identification of transient intermediates and reaction pathways. youtube.com
Process Optimization Rapid determination of optimal temperature, pressure, and catalyst loading.
Safety Monitoring Detection of potentially hazardous intermediates or reaction runaways.

Potential as a Modular Building Block in Reticular Chemistry (e.g., COFs, MOFs)

The bifunctional nature of this compound, featuring a carboxylic acid group for coordination and an amine group that can be further functionalized, makes it an intriguing candidate as a linker molecule in reticular chemistry. rsc.orgimperial.ac.uk This field involves the construction of highly ordered, porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) from molecular building blocks. ekb.eg

Aminobenzoic acids are widely used as linkers in the synthesis of functional MOFs and COFs. ekb.egresearchgate.netmanchester.ac.uk The amino group can serve as a site for post-synthetic modification, allowing for the introduction of new functionalities into the framework. rsc.orgekb.eg The carboxylic acid group readily coordinates with metal ions or clusters to form the nodes of a MOF structure. imperial.ac.ukresearchgate.netnih.gov

The unique structure of this compound, with its bulky and flexible cyclohexylmethyl group, could lead to the formation of novel framework topologies with tailored pore environments. This non-planar, aliphatic group could influence the packing of the framework, potentially creating unique pore shapes and sizes not achievable with simpler, planar linkers. Such materials could find applications in gas storage, separation, and catalysis. ekb.eg Recent advances have shown that even complex amino acid derivatives can be used to synthesize single-crystal COFs, highlighting the potential for sophisticated linkers. researchgate.netmanchester.ac.uknih.govmanchester.ac.uk

Interdisciplinary Research Opportunities in Chemical Sciences

The functional versatility of this compound opens doors to numerous interdisciplinary research opportunities. Its structure is a hybrid of components that are relevant to medicinal chemistry, materials science, and analytical chemistry.

Derivatives of p-aminobenzoic acid (PABA), a structural relative, are known to possess a wide range of biological activities. mdpi.comnih.gov The introduction of the cyclohexylmethyl group could modulate properties like lipophilicity and binding interactions, making libraries based on this scaffold interesting for screening as potential therapeutic agents. mdpi.com

In materials science, beyond MOFs and COFs, this compound could be used to functionalize surfaces. For example, benzoic acid derivatives have been used to modify graphene nanosheets for sensor applications. rsc.org The amine and carboxylic acid groups could also be used to graft the molecule onto magnetic nanoparticles, creating novel catalysts or separation media. rsc.orgnih.gov

Furthermore, the ability of aminobenzoic acids to act as fluorescent quenchers in MOFs suggests that frameworks built from the title compound could be explored for chemical sensing applications. nih.gov

Methodological Advancements in Computational and Spectroscopic Characterization

A thorough understanding of the structure-property relationships of this compound and its derivatives will rely on advanced computational and spectroscopic methods.

Computational studies, such as those employing Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, vibrational modes, and non-covalent interactions. ias.ac.in Such calculations are crucial for interpreting experimental spectroscopic data and predicting the behavior of the molecule in different environments. acs.orgucl.ac.uk For instance, computational methods can help elucidate the self-association behavior of benzoic acid derivatives in solution, which is critical for controlling crystallization processes. acs.orgucl.ac.uk

Advanced spectroscopic techniques are essential for detailed structural characterization. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy can confirm the connectivity of the molecule, while solid-state NMR would be invaluable for characterizing materials (like MOFs or COFs) that incorporate it as a linker. Raman spectroscopy, particularly when combined with high-pressure studies, can reveal information about intermolecular interactions and structural stability. ias.ac.in The combination of spectroscopic measurements with molecular simulations provides a powerful approach to understanding the behavior of complex organic molecules. acs.orgucl.ac.uk

Table 3: Spectroscopic Techniques for Characterization

TechniqueInformation Provided
FTIR Spectroscopy Identification of functional groups (C=O, N-H, O-H). docbrown.info
NMR Spectroscopy (¹H, ¹³C) Molecular structure, connectivity, and conformation. nih.gov
Raman Spectroscopy Vibrational modes, molecular fingerprint, study of intermolecular interactions. ias.ac.in
Mass Spectrometry Molecular weight and fragmentation patterns. nih.gov
X-ray Diffraction Crystal structure and solid-state packing.

Q & A

Q. What are the recommended synthetic routes for 3-[(Cyclohexylmethyl)amino]benzoic acid, and how can reaction conditions be optimized?

Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. A general procedure includes:

  • Step 1 : Reacting 3-aminobenzoic acid with cyclohexylmethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
  • Step 2 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.
    Optimization Tips :
  • Temperature Control : Lower temperatures (45–60°C) reduce side reactions like hydrolysis of the ester group in intermediates .
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .
  • Monitoring : Track reaction progress via TLC or LC-MS to terminate at optimal yield (~70–85%) .

Q. How should researchers characterize the structural and purity aspects of this compound?

Answer: Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. For example, the cyclohexylmethyl group shows multiplet peaks at δ 1.0–2.0 ppm, while the benzoic acid proton appears as a singlet near δ 12.8 ppm (broad) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ at m/z 263.2) .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column (MeCN:H₂O + 0.1% TFA) .
    Crystallography : For structural confirmation, use SHELX software (SHELXL for refinement) to analyze X-ray diffraction data. SHELX allows robust handling of hydrogen bonding and torsional angles in aromatic systems .

Q. What are the solubility properties of this compound in common solvents, and how do substituents influence solubility?

Answer:

  • Solubility Trends :
    • Polar Solvents : High solubility in DMSO (>50 mg/mL) and methanol (~20 mg/mL).
    • Nonpolar Solvents : Low solubility in hexane (<1 mg/mL).
    • pH-Dependent Solubility : The carboxylic acid group enhances solubility in alkaline aqueous solutions (e.g., 0.1M NaOH) .
  • Substituent Effects :
    • Electron-donating groups (e.g., cyclohexylmethyl) reduce aqueous solubility but improve lipid bilayer penetration.
    • Comparative data for analogs (e.g., 3-(dimethylamino)benzoic acid in cyclohexane: 0.12 mg/mL at 30°C) suggest hydrophobic substituents dominate solubility behavior .

Advanced Research Questions

Q. How can SHELX software improve the accuracy of crystallographic analysis for this compound?

Answer: SHELX is critical for refining crystal structures, especially for resolving challenges such as:

  • Disorder in Cyclohexyl Groups : SHELXL’s restraints (e.g., DFIX, SIMU) model rotational disorder in the cyclohexylmethyl moiety .
  • Hydrogen Bonding Networks : Use SHELXH to locate and refine H-bonds between the carboxylic acid group and adjacent molecules (e.g., O–H···N interactions) .
  • Twinned Crystals : SHELXD’s twin refinement mode handles pseudo-merohedral twinning, common in benzoic acid derivatives .
    Best Practices :
  • Collect high-resolution data (≤1.0 Å) to reduce R-factor values (<5%).
  • Validate refinement with tools like PLATON or CCDC Mercury .

Q. How do tautomeric forms of this compound influence its reactivity in alkylation or acylation reactions?

Answer: The compound’s tautomerism arises from the amine-carboxylic acid equilibrium:

  • Enol-Keto Tautomerism : In nonpolar solvents, the enol form (carboxylic acid) dominates, while polar solvents stabilize the keto form (zwitterionic structure).
    Reactivity Implications :
  • Alkylation : The enol form reacts with alkyl halides at the amine group, whereas the keto form may lead to esterification of the carboxylic acid .
  • Acylation : Acetyl chloride preferentially acylates the amine in the enol form (yield ~75%), but competing esterification occurs if the keto form is present .
    Monitoring : Use IR spectroscopy (C=O stretch at 1680–1720 cm⁻¹) to track tautomeric shifts during reactions .

Q. What methodologies are recommended for studying the compound’s biological activity, such as enzyme inhibition or receptor binding?

Answer: Key Assays :

  • Enzyme Inhibition :
    • FAAH Activity : Use fluorogenic substrates (e.g., arachidonoyl-AMC) in human recombinant FAAH assays. IC₅₀ values can be determined via kinetic fluorescence .
    • Cholinesterase Inhibition : Ellman’s method (DTNB reagent) quantifies acetylcholinesterase inhibition at λ = 412 nm .
  • Receptor Binding :
    • CB1/CB2 Cannabinoid Receptors : Competitive binding assays with [³H]-CP55,940. Calculate Kᵢ values using nonlinear regression .
      QSAR Modeling :
  • Use Sybyl or MOE software to correlate structural descriptors (e.g., logP, polar surface area) with activity. The cyclohexylmethyl group’s hydrophobicity often enhances membrane permeability .

Q. Notes

  • Structural and methodological insights are derived from peer-reviewed crystallographic, synthetic, and biochemical studies.
  • For unresolved contradictions (e.g., solubility discrepancies), replicate experiments under controlled conditions are advised.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.